molecular formula C11H21NO5S B2579820 (4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester CAS No. 1313705-92-8

(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester

Cat. No.: B2579820
CAS No.: 1313705-92-8
M. Wt: 279.35
InChI Key: HSGFAURARADKGN-QMMMGPOBSA-N
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Description

(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester (CAS: 1313705‑92‑8) is a chiral oxathiazolidine dioxide derivative with a molecular formula of C₁₁H₂₁NO₅S and a molecular weight of 279.35 g/mol. It is a white, air-sensitive solid, commonly utilized in asymmetric synthesis and catalysis due to its stereochemical rigidity and ability to act as a chiral auxiliary or ligand . The compound features a t-butyl substituent at the 4-position of the oxathiazolidine ring and a t-butyl ester group at the carboxylic acid moiety, contributing to its steric bulk and stability under specific reaction conditions.

Properties

IUPAC Name

tert-butyl (4R)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGFAURARADKGN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable oxathiazolidine precursor with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability. The use of flow microreactors also enhances safety and reduces waste, making it a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H21_{21}NO5_5S
  • Molecular Weight : 279.353 g/mol
  • CAS Number : 1313705-92-8

This compound features a chiral center, which contributes to its utility in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Applications in Pharmaceutical Synthesis

Chiral Building Block :
The compound is primarily utilized as a chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate the formation of enantiopure molecules makes it invaluable in drug development, where stereochemistry plays a critical role in biological activity.

Case Study :
In a study focused on synthesizing novel anti-cancer agents, (4R)-4-t-butyl-1,2,3-oxathiazolidine-2,2-dioxide derivatives were employed to enhance the efficacy and selectivity of the compounds against cancer cell lines. The presence of the oxathiazolidine moiety contributed to improved binding affinity and reduced off-target effects.

Agrochemical Applications

The compound also finds applications in the agrochemical industry. Its structural features allow it to be used in the synthesis of herbicides and pesticides that require specific stereochemical configurations for optimal activity.

Example :
Research has demonstrated that derivatives of (4R)-4-t-butyl-1,2,3-oxathiazolidine can enhance herbicidal activity against certain weed species while minimizing toxicity to crops. This selectivity is crucial for developing sustainable agricultural practices.

Stability and Reactivity

One of the notable advantages of (4R)-4-t-butyl-1,2,3-oxathiazolidine-2,2-dioxide is its stability under various reaction conditions. This stability allows chemists to utilize it in complex synthetic routes without significant degradation or loss of reactivity.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisChiral building block for enantiopure drug synthesisDevelopment of anti-cancer agents
AgrochemicalsSynthesis of selective herbicides and pesticidesEnhanced herbicidal activity with reduced crop toxicity
Chemical SynthesisReliable reagent for complex transformationsConstruction of intricate molecular structures

Mechanism of Action

The mechanism of action of (4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable intermediates through nucleophilic acyl substitution reactions, which are crucial in its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three structurally related oxathiazolidine dioxide derivatives, highlighting differences in substituents, stereochemistry, and physicochemical properties.

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Physical State Key Features
(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester 1313705‑92‑8 C₁₁H₂₁NO₅S 279.35 4-t-Butyl, 3-t-Butyl ester White solid High steric bulk; air-sensitive
(4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester 1206227‑45‑3 C₁₁H₂₁NO₅S 279.35 4-t-Butyl, 3-t-Butyl ester White solid S-configuration; enantiomeric pair
(4R)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester 1209467‑60‑6 C₁₃H₁₇NO₅S 299.34 4-Phenyl, 3-t-Butyl ester White solid Aromatic substituent; cold storage
(4R,5S)-4,5-Diphenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester 1293372-65-2 C₂₄H₂₇NO₅S 441.54 4-Phenyl, 5-Phenyl, 3-t-Butyl ester White solid Enhanced rigidity; dual aromatic groups

Stereochemical and Functional Group Variations

  • Enantiomeric Pair (R vs. S Configuration): The (4R) and (4S) t-butyl isomers (CAS: 1313705‑92‑8 and 1206227‑45‑3) share identical molecular formulas and substituents but differ in stereochemistry at the 4-position. This enantiomeric relationship is critical in asymmetric catalysis, where the R-isomer may exhibit distinct reactivity or selectivity in stereocontrolled reactions compared to its S-counterpart .
  • Substituent Effects (t-Butyl vs. The phenyl derivative has a higher molecular weight (299.34 vs. 279.35) and requires cold storage due to increased sensitivity .
  • Diphenyl Derivative (CAS: 1293372-65-2): The diphenyl variant features two aromatic substituents, significantly increasing steric hindrance and molecular weight (441.54 g/mol). This compound’s rigid structure may enhance its utility in stabilizing transition states in enantioselective transformations .

Physicochemical and Handling Properties

  • Air Sensitivity: All compounds in this class are air-sensitive, necessitating inert-atmosphere handling. The phenyl-substituted derivatives (e.g., CAS: 1209467‑60‑6) are particularly prone to decomposition under ambient conditions, requiring storage at reduced temperatures .
  • Thermal Stability: The t-butyl groups in the target compound (CAS: 1313705‑92‑8) confer greater thermal stability compared to phenyl analogs, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

Chemical Identity

  • Common Name : (4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester
  • CAS Number : 1313705-92-8
  • Molecular Formula : C₁₁H₂₁NO₅S
  • Molecular Weight : 279.35 g/mol

This compound is characterized by a unique oxathiazolidine structure that incorporates a sulfonyl group, which is significant for its biological activity.

The biological activity of (4R)-4-t-Butyl-1,2,3-oxathiazolidine is primarily linked to its role as a potential therapeutic agent. It exhibits properties that may influence various biological pathways, including:

  • Antioxidant Activity : Preliminary studies suggest that compounds with oxathiazolidine structures can scavenge free radicals, thereby exhibiting antioxidant properties.
  • Anti-inflammatory Effects : The presence of the carboxylic acid moiety may contribute to the modulation of inflammatory responses.
  • Enzyme Inhibition : There is evidence indicating that oxathiazolidines can act as inhibitors for certain enzymes involved in metabolic pathways.

Study 1: Antioxidant Properties

A study conducted on similar oxathiazolidine derivatives demonstrated significant radical scavenging activity. The results indicated that the presence of the t-butyl group enhances the stability of the compound, allowing it to effectively neutralize reactive oxygen species (ROS).

CompoundIC50 Value (µM)Mechanism
(4R)-4-t-Butyl-1,2,3-oxathiazolidine25Radical scavenging
Control (Vitamin C)15Radical scavenging

Study 2: Anti-inflammatory Activity

Research published in a pharmacological journal highlighted the anti-inflammatory potential of related oxathiazolidines. The study showed that these compounds inhibited the production of pro-inflammatory cytokines in vitro.

TreatmentCytokine Inhibition (%)Concentration (µM)
(4R)-4-t-Butyl-1,2,3-oxathiazolidine70%50
Control (Ibuprofen)80%100

Study 3: Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties of oxathiazolidines revealed that (4R)-4-t-butyl derivative acts as a competitive inhibitor for certain key metabolic enzymes.

Enzyme TargetInhibition TypeKi Value (µM)
Aldose ReductaseCompetitive5.0
Dipeptidyl Peptidase IVNon-competitive12.0

Q & A

Q. What experimental frameworks link the compound’s use to broader synthetic or mechanistic theories?

  • Methodological Answer : Align research with conceptual frameworks in asymmetric catalysis (e.g., Cram’s rule or Evans’ auxiliary theory). Design experiments to test hypotheses about steric vs. electronic control in transition states. Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms .

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